REACTION_CXSMILES
|
[BH4-].[Na+].C(O)(=O)C.[C:7]1([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[N:19]1[CH:24]=[CH:23][CH:22]=[C:21]([CH:25]=O)[CH:20]=1>C1COCC1>[C:7]1([N:13]2[CH2:18][CH2:17][N:16]([CH2:25][C:21]3[CH:20]=[N:19][CH:24]=[CH:23][CH:22]=3)[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
11.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N1CCNCC1
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Name
|
|
Quantity
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3.74 mL
|
Type
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reactant
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Smiles
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N1=CC(=CC=C1)C=O
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Type
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CUSTOM
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Details
|
with stirring at 200 RPM
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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pre-dried molecular sieves (3A, 45 g) and additional anhydrous THF (20 mL)
|
Type
|
ADDITION
|
Details
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were added to the reaction mixture
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Type
|
TEMPERATURE
|
Details
|
the stirring rate was increased to 350 RPM
|
Type
|
ADDITION
|
Details
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were added
|
Type
|
WAIT
|
Details
|
the mixture aged for another 30 minutes, at which
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The molecular sieves were removed by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate containing the product
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Type
|
CUSTOM
|
Details
|
was quenched into brine
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Type
|
ADDITION
|
Details
|
The organic layer containing the product
|
Type
|
CUSTOM
|
Details
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was separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the solids dissolved in hot hexanes
|
Type
|
CUSTOM
|
Details
|
The desired product was then crystallized
|
Type
|
TEMPERATURE
|
Details
|
by slow cooling to 5–10° C
|
Type
|
FILTRATION
|
Details
|
filtered while cold and
|
Type
|
WASH
|
Details
|
washed with cold hexane (50 mL×2)
|
Type
|
CUSTOM
|
Details
|
The product was then dried under vacuum at 45° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1CCN(CC1)CC=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |